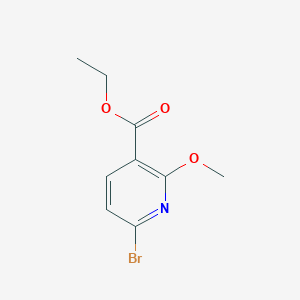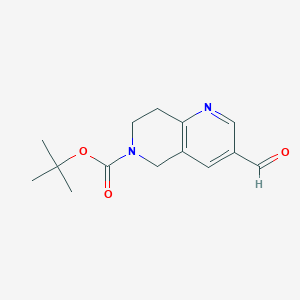
6-Chloro-2-(pyridin-3-YL)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-(piridin-3-IL)cromano-4-ona es un compuesto heterocíclico que pertenece a la familia de las cromanonas. Las cromanonas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente como bloques de construcción en química medicinal. La presencia de un átomo de cloro en la posición 6 y un grupo piridin-3-ilo en la posición 2 hace que este compuesto sea único y potencialmente útil en diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-2-(piridin-3-IL)cromano-4-ona típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 6-cloro-cromano-4-ona y ácido piridin-3-ilborónico.
Reacción de acoplamiento: Se utiliza una reacción de acoplamiento de Suzuki catalizada por paladio para introducir el grupo piridin-3-ilo en la posición 2 del anillo de cromano. La reacción se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente, como dimetilformamida, a temperaturas elevadas.
Purificación: El producto bruto se purifica mediante cromatografía en columna para obtener la 6-Cloro-2-(piridin-3-IL)cromano-4-ona deseada con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de 6-Cloro-2-(piridin-3-IL)cromano-4-ona puede involucrar rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para garantizar un alto rendimiento y rentabilidad. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-2-(piridin-3-IL)cromano-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de cromano-4-ona.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo, formando derivados de cromano-4-ol.
Sustitución: El átomo de cloro en la posición 6 se puede sustituir por otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren la presencia de una base, como hidróxido de sodio, y un solvente adecuado, como etanol.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de cromano-4-ona y cromano-4-ol, que pueden exhibir diferentes actividades biológicas y propiedades.
Aplicaciones Científicas De Investigación
6-Cloro-2-(piridin-3-IL)cromano-4-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Medicina: Tiene posibles aplicaciones terapéuticas, incluidas actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-(piridin-3-IL)cromano-4-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o al sitio alostérico, bloqueando así el acceso del sustrato o alterando la conformación de la enzima. Además, puede interactuar con los receptores celulares para modular las vías de señalización y ejercer sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Cromano-4-ona: Carece de los grupos cloro y piridin-3-ilo, lo que da como resultado diferentes actividades biológicas.
6-Cloro-2-(fenil)cromano-4-ona: Estructura similar pero con un grupo fenilo en lugar de un grupo piridin-3-ilo.
2-(Piridin-3-IL)cromano-4-ona: Carece del átomo de cloro en la posición 6.
Singularidad
6-Cloro-2-(piridin-3-IL)cromano-4-ona es única debido a la presencia tanto del átomo de cloro como del grupo piridin-3-ilo, lo que puede conferir distintas actividades biológicas y reactividad química en comparación con otros derivados de cromano.
Propiedades
Número CAS |
1777-63-5 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
6-chloro-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10ClNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |
Clave InChI |
AOCNPHAGBNMEHK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)






![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)





